N-(11-benzoyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-chloroacetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-benzoyl-5,6-dihydrobenzobbenzazepin-2-yl)-2-chloroacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: The initial step involves the cyclization of a suitable precursor to form the benzazepine core. This can be achieved through a series of condensation and cyclization reactions.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the benzazepine core in the presence of a Lewis acid catalyst such as aluminum chloride.
Chloroacetamide Formation: The final step involves the reaction of the benzazepine derivative with chloroacetyl chloride to form the chloroacetamide moiety. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of N-(11-benzoyl-5,6-dihydrobenzobbenzazepin-2-yl)-2-chloroacetamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(11-benzoyl-5,6-dihydrobenzobbenzazepin-2-yl)-2-chloroacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, amines, or thiols, typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amides or thioamides.
Scientific Research Applications
N-(11-benzoyl-5,6-dihydrobenzobbenzazepin-2-yl)-2-chloroacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound in drug discovery for the treatment of various diseases.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(11-benzoyl-5,6-dihydrobenzobbenzazepin-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The benzazepine core is known to interact with various receptors and enzymes, modulating their activity. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chloro-5,6-dihydrobenzo bbenzazepin-11-yl)-N-methyl-1-propanamine
- N-(5,6-dihydrobenzo bbenzazepin-11-yl)butanamide
- 1-(5,6-dihydrobenzo bbenzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone
Uniqueness
N-(11-benzoyl-5,6-dihydrobenzobbenzazepin-2-yl)-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoyl group, dihydrobenzob
Properties
IUPAC Name |
N-(11-benzoyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c24-15-22(27)25-19-13-12-17-11-10-16-6-4-5-9-20(16)26(21(17)14-19)23(28)18-7-2-1-3-8-18/h1-9,12-14H,10-11,15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYQNVBTJBZJHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)NC(=O)CCl)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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